molecular formula C13H9BrCl2O B7858549 2-Bromobenzyl-(3,5-dichlorophenyl)ether CAS No. 1309932-98-6

2-Bromobenzyl-(3,5-dichlorophenyl)ether

Cat. No.: B7858549
CAS No.: 1309932-98-6
M. Wt: 332.0 g/mol
InChI Key: AUKYUFOIVYUHHF-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(3,5-dichlorophenyl)ether is an organic compound characterized by the presence of a bromobenzyl group and a dichlorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzyl-(3,5-dichlorophenyl)ether typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl alcohol and 3,5-dichlorophenol.

    Etherification Reaction: The key step is the etherification reaction, where 2-bromobenzyl alcohol reacts with 3,5-dichlorophenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl-(3,5-dichlorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with palladium on carbon.

Major Products

    Nucleophilic Substitution: Substituted benzyl ethers.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

2-Bromobenzyl-(3,5-dichlorophenyl)ether has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Bromobenzyl-(3,5-dichlorophenyl)ether exerts its effects depends on its application:

    In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form more complex structures.

    In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzyl-(4-chlorophenyl)ether: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Bromobenzyl-(3,5-difluorophenyl)ether: Fluorine atoms instead of chlorine, which can affect the compound’s reactivity and biological activity.

Uniqueness

2-Bromobenzyl-(3,5-dichlorophenyl)ether is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[(2-bromophenyl)methoxy]-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKYUFOIVYUHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232805
Record name Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309932-98-6
Record name Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309932-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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